molecular formula C4H6N4OS B12898976 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide CAS No. 13228-79-0

3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide

Cat. No.: B12898976
CAS No.: 13228-79-0
M. Wt: 158.18 g/mol
InChI Key: XRIQUOWFZLLEMX-UHFFFAOYSA-N
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Description

3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide is a heterocyclic compound with the molecular formula C4H6N4OS. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide typically involves the reaction of 3-amino-1,2,4-triazole with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is monitored using analytical techniques such as HPLC and NMR to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3-Methyl-1,2,4-triazole-5-thione
  • 4-Amino-3-methyl-1,2,4-triazole-5-thione
  • 3-Methyl-5-mercapto-1,2,4-triazole

Comparison: 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide is unique due to its specific substitution pattern and the presence of the thioxo group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

13228-79-0

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

N-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide

InChI

InChI=1S/C4H6N4OS/c1-3-6-7-4(10)8(3)5-2-9/h2H,1H3,(H,5,9)(H,7,10)

InChI Key

XRIQUOWFZLLEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N1NC=O

Origin of Product

United States

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